3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
Description
3-(2-Methoxyethyl)-1,1-dioxo-1λ⁶-thiolane-3-carbonitrile is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene derivative) with two oxygen atoms at the sulfur (1,1-dioxo group) and functionalized at position 3 with a 2-methoxyethyl group and a cyano (-CN) substituent. The sulfone group imparts strong electron-withdrawing properties, while the methoxyethyl and cyano groups contribute to polarity and reactivity.
Properties
Molecular Formula |
C8H13NO3S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C8H13NO3S/c1-12-4-2-8(6-9)3-5-13(10,11)7-8/h2-5,7H2,1H3 |
InChI Key |
FTLMXBSRNNMEGX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCS(=O)(=O)C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile typically involves the reaction of a thiolane derivative with a methoxyethyl halide and a cyanide source. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The methoxyethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s reactivity is influenced by the presence of the thiolane ring, which can undergo ring-opening reactions, and the carbonitrile group, which can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 3-(2-Methoxyethyl)-1,1-dioxo-1λ⁶-thiolane-3-carbonitrile is compared below with structurally related sulfone- and cyano-functionalized compounds.
Structural and Functional Comparison
Physicochemical Properties
- Solubility: The target compound’s methoxyethyl and sulfone groups enhance solubility in polar solvents (e.g., DMSO, methanol) compared to the compound, which has a larger aromatic system (pyridine-furan) favoring lipophilicity .
- Reactivity: The electron-withdrawing sulfone and cyano groups in the target compound promote electrophilic reactivity at the cyano-adjacent carbon, enabling nucleophilic additions. In contrast, the compound’s conjugated pyridinedione and furan groups may undergo cycloaddition or redox reactions .
Biological Activity
3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile, with the CAS number 1547587-86-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C₈H₁₃N₁O₃S, with a molecular weight of approximately 203.06 g/mol. The structure features a thiolane ring, which is significant for its biological activity due to the presence of sulfur and the dioxo functional groups that can participate in various biochemical interactions.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways. Specifically, the dioxo and thiolane components may interact with key enzymes or receptors involved in metabolic processes or signal transduction pathways.
Potential Mechanisms:
- Enzyme Inhibition : Compounds containing dioxo groups are known to act as enzyme inhibitors. This may include inhibition of proteases or kinases that are critical in cancer progression and other diseases.
- Antioxidant Activity : The sulfur-containing moiety may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Properties
A study evaluating compounds similar to this compound demonstrated notable anticancer activity. For instance, derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | A549 (Lung) |
| Other Derivative | 0.004 - 0.15 | Various |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against cancer cells.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested alongside known anticancer agents. Results indicated that it could significantly reduce viability in lung and breast cancer cell lines.
- Kinase Inhibition : The compound's structural features suggest potential activity against specific kinases implicated in cancer signaling pathways. A preliminary kinome scan showed promising results indicating inhibition of several targets involved in tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
